

Head-to-head clinical trial of Oraqix and 20% benzocaine gel

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Compound of Interest

Compound Name: Oraqix

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Head-to-Head Clinical Trial: Oraqix® vs. 20% Benzocaine Gel

A comprehensive analysis of clinical data reveals comparable efficacy in some dental procedures and notable differences in others between **Oraqix®**, a thermosetting gel containing 2.5% lidocaine and 2.5% prilocaine, and the widely used 20% benzocaine gel. This guide provides a detailed comparison of their performance based on available clinical trial data, focusing on efficacy, safety, and patient-reported outcomes to inform researchers, scientists, and drug development professionals.

Efficacy in Scaling and Root Planing (SRP)

A split-mouth, double-blind, randomized controlled clinical trial was conducted to evaluate the anesthetic efficacy of **Oraqix®** compared to 20% benzocaine gel (Hurricane®) and a placebo during scaling and root planing (SRP) procedures.^{[1][2][3][4]} The study involved 15 patients, each requiring four sessions of SRP, where each quadrant was randomly assigned to receive **Oraqix®**, 20% benzocaine, vaseline (placebo), or no anesthetic.^{[1][2][3]}

Pain perception was the primary outcome, measured using a 100 mm Visual Analog Scale (VAS) and a Verbal Rating Scale (VRS).^{[1][2][3]} The results indicated that while **Oraqix®** was significantly more effective than no anesthetic in reducing pain, there were no statistically significant differences observed between **Oraqix®** and 20% benzocaine gel in terms of VAS

scores.[1][2][3] However, on the VRS, **Oraqix®** demonstrated better pain reduction than no anesthetic and vaseline, but its performance was similar to that of 20% benzocaine gel.[1][2][3]

Data Summary: Pain Scores during SRP

Anesthetic Agent	Mean VAS Score (0-100mm)	VRS Pain Reduction vs. No Anesthetic	VRS Pain Reduction vs. 20% Benzocaine
Oraqix®	13.3	Significant (p=0.001)	Not Significant (p=0.232)
20% Benzocaine Gel	Not specified, but no significant difference from Oraqix®	Not specified	-
No Anesthetic	Significantly higher than Oraqix®	-	-
Vaseline (Placebo)	Not specified, but no significant difference from Oraqix®	Significant (p=0.024) for Oraqix®	Not specified

Efficacy in Palatal Anesthesia

In a separate study comparing the topical anesthetic effects for palatal needle injections, a combination of 2.5% lidocaine and 2.5% prilocaine (L/P), available as a cream (EMLA®) and a thermosetting gel (**Oraqix®**), was evaluated against 20% benzocaine gel.[5][6] This study involved two groups of 20 subjects each.[6] The results demonstrated that both EMLA® and **Oraqix®** were associated with significantly lower pain scores ($p < .05$) compared to 20% benzocaine gel for reducing the pain of palatal anesthetic infiltration.[5][6] This suggests a superior efficacy of the lidocaine/prilocaine combination for this specific application.

Data Summary: Pain Scores during Palatal Injection

Anesthetic Agent	Pain Scores (VAS and Verbal Scales) vs. 20% Benzocaine
Oraqix® (L/P Gel)	Significantly Lower (p < .05)
EMLA® (L/P Cream)	Significantly Lower (p < .05)
20% Benzocaine Gel	-

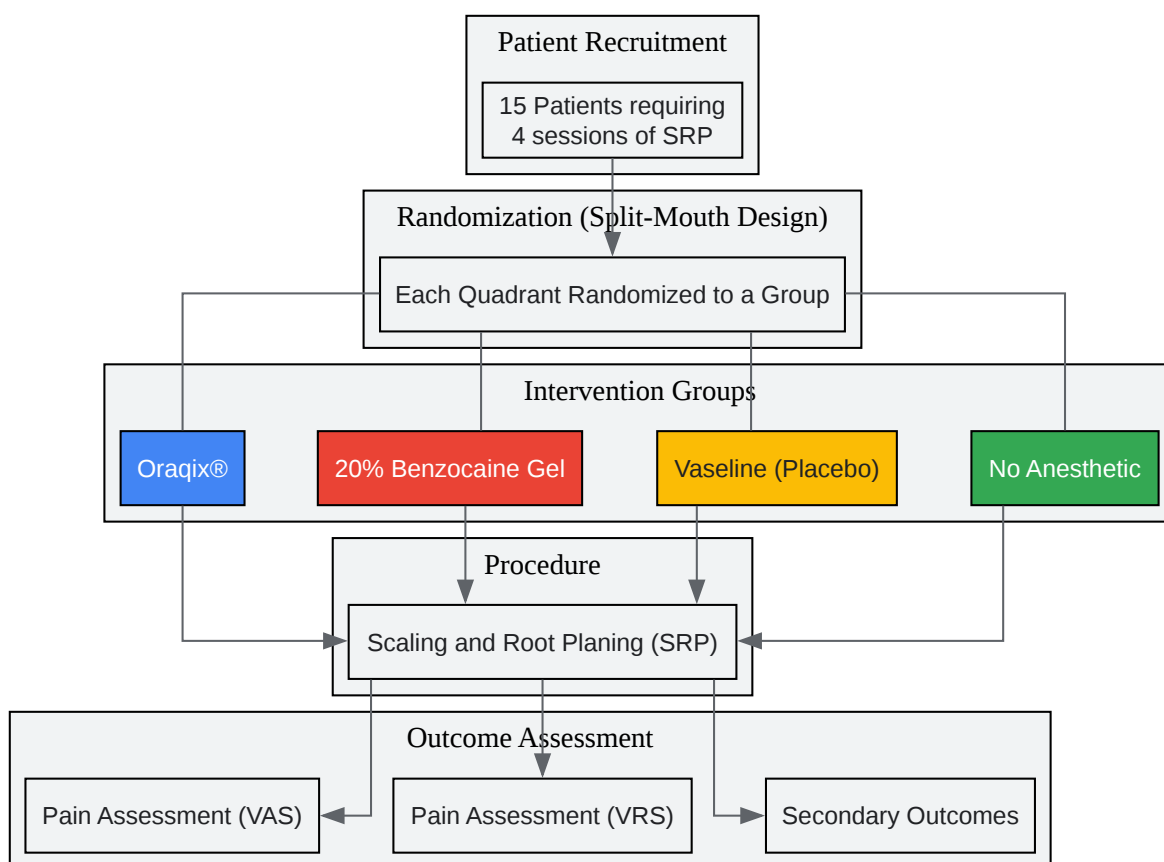
Experimental Protocols

Scaling and Root Planing (SRP) Study Methodology

A split-mouth, double-blind, randomized controlled clinical trial design was employed.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Participants: 15 patients requiring four sessions of SRP.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Interventions: Each of the four quadrants per patient was randomly assigned to one of four groups:
 - **Oraqix®**
 - 20% benzocaine gel (Hurricane®)
 - Vaseline (Placebo)
 - No anesthetic[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Anesthetic Application:
 - **Oraqix®** was introduced into the periodontal pocket using a specific applicator.[\[2\]](#)[\[7\]](#)
 - 20% benzocaine gel was applied with a cotton swab and then introduced into the periodontal pocket with a probe.[\[2\]](#)[\[7\]](#)
- Outcome Measures:
 - Primary: Intraoperative pain assessed using a 100 mm Visual Analog Scale (VAS) and a Verbal Rating Scale (VRS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Secondary: Amount of anesthetic administered, need for re-anesthetization, patient and operator satisfaction, and adverse effects.[1][2]



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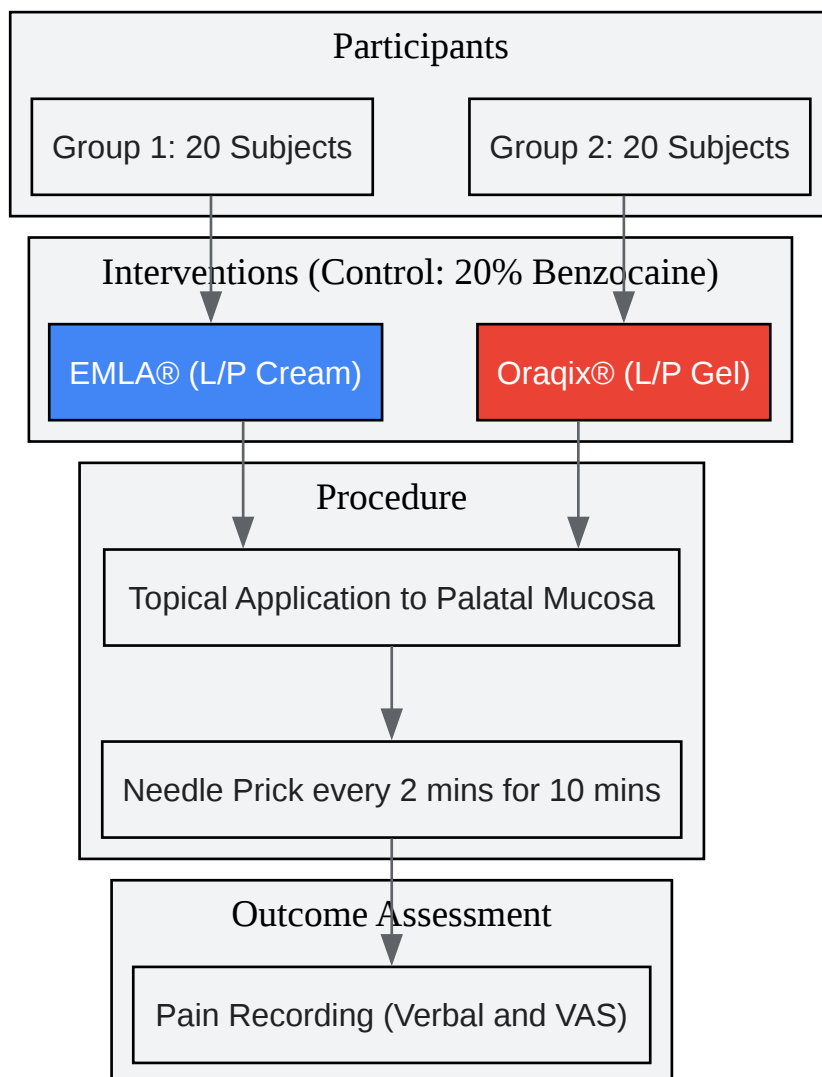
Caption: Experimental workflow for the SRP clinical trial.

Palatal Injection Study Methodology

This study utilized a controlled clinical trial design.[6]

- Participants: Two groups of 20 subjects each.[6]

- Interventions:
 - Group 1: 2.5% lidocaine/2.5% prilocaine cream (EMLA®) vs. 20% benzocaine gel.
 - Group 2: 2.5% lidocaine/2.5% prilocaine gel (**Oraqix®**) vs. 20% benzocaine gel.[6]
- Anesthetic Application: The topical agents were applied to the palatal mucosa in the canine region. A needle prick was administered on each side every 2 minutes for a duration of 10 minutes.[6]
- Outcome Measures: Pain was recorded by the subjects using verbal and Visual Analog Scales (VAS).[6]



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Caption: Experimental workflow for the palatal injection study.

Safety and Patient Acceptance

The study on SRP reported that **Oraqix®** was well-accepted by both patients and clinicians, with few side effects.[1][2][3][4] This suggests a favorable safety profile for **Oraqix®** in this application.

Conclusion

The available clinical evidence indicates that while **Oraqix®** and 20% benzocaine gel show comparable efficacy for pain control during scaling and root planing as measured by VAS, **Oraqix®** may offer an advantage in certain clinical scenarios, such as reducing the pain of palatal injections, where it has been shown to be significantly more effective. The thermosetting nature of **Oraqix®** allows it to remain in the periodontal pocket, which may be advantageous for certain procedures.[8] The choice of topical anesthetic should be guided by the specific dental procedure, patient factors, and clinician preference. Further head-to-head trials with larger patient populations would be beneficial to further delineate the specific advantages of each agent.

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